molecular formula AuO6S4.2H2O.3Na<br>AuH4Na3O8S4 B1203553 Sodium aurotiosulfate CAS No. 33614-49-2

Sodium aurotiosulfate

Cat. No.: B1203553
CAS No.: 33614-49-2
M. Wt: 526.2 g/mol
InChI Key: KZNBHWLDPGWJMM-UHFFFAOYSA-J
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Description

Sodium aurotiosulfate, also known as sodium bis(thiosulfate) aurate(I), is an inorganic compound with the chemical formula Na₃[Au(S₂O₃)₂]·2H₂O. It is the trisodium salt of the coordination complex of gold(I), [Au(S₂O₃)₂]³⁻. The compound is colorless and crystallizes with two waters of crystallization.

Chemical Reactions Analysis

Types of Reactions: Sodium aurotiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium aurotiosulfate has several scientific research applications, including:

    Chemistry: Used in the extraction of gold from its ores as an alternative to cyanide salts.

    Biology: Investigated for its potential antirheumatic properties.

    Medicine: Explored as a chemotherapeutic agent for tuberculosis and other diseases.

    Industry: Utilized in hydrometallurgy for gold recovery and purification.

Mechanism of Action

The mechanism of action of sodium aurotiosulfate involves its interaction with biological molecules and metal ions. In medicinal applications, it is believed to inhibit the synthesis of prostaglandins and exert anti-inflammatory effects. The compound targets specific molecular pathways involved in inflammation and immune response .

Comparison with Similar Compounds

    Sodium aurothiomalate: Another gold(I) compound used in the treatment of rheumatoid arthritis.

    Gold sodium thiosulfate: Similar in structure and used for similar applications.

Uniqueness: Sodium aurotiosulfate is unique due to its specific coordination complex with thiosulfate ligands, which imparts distinct chemical and biological properties. Its ability to form stable complexes with gold(I) makes it valuable in both medicinal and industrial applications .

Properties

CAS No.

33614-49-2

Molecular Formula

AuO6S4.2H2O.3Na
AuH4Na3O8S4

Molecular Weight

526.2 g/mol

IUPAC Name

trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+);dihydrate

InChI

InChI=1S/Au.3Na.2H2O3S2.2H2O/c;;;;2*1-5(2,3)4;;/h;;;;2*(H2,1,2,3,4);2*1H2/q4*+1;;;;/p-4

InChI Key

KZNBHWLDPGWJMM-UHFFFAOYSA-J

SMILES

O.O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+]

Canonical SMILES

O.O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+]

33614-49-2

Synonyms

Aurothiosulfate, Sodium
Bis(monothiosulfato(2-)-O,S)aurate(3-) Trisodium
Gold Sodium Thiosulfate
Gold Thiosulfate, Sodium
Sanochrysin
Sanochrysine
Sanocrisin
Sodium Aurothiosulfate
Sodium Gold Thiosulfate
Sodium Thiosulfate, Gold
Thiosulfate, Gold Sodium
Thiosulfate, Sodium Gold
Thiosulfatoaurate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium aurotiosulfate

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